(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea
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Overview
Description
(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzo[d][1,3]dioxole moiety and a dihydroquinazolinylidene group, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea typically involves multi-step organic reactions. The initial steps often include the formation of the benzo[d][1,3]dioxole and dihydroquinazolinylidene intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product’s stability and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with others, potentially leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: The compound’s potential pharmacological properties could be explored for developing new therapeutic agents.
Industry: It may find applications in materials science, such as in the development of novel polymers or coatings.
Mechanism of Action
The mechanism by which (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. Detailed studies on its binding affinity, specificity, and downstream effects are necessary to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea: Lacks the phenethyl group, which may affect its biological activity.
(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)thiourea: Contains a thiourea group instead of urea, potentially altering its reactivity and interactions.
Uniqueness
The presence of both the benzo[d][1,3]dioxole and dihydroquinazolinylidene moieties in (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea makes it unique compared to similar compounds. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H20N4O4 |
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Molecular Weight |
428.4 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-oxo-3-(2-phenylethyl)quinazolin-4-yl]urea |
InChI |
InChI=1S/C24H20N4O4/c29-23(25-17-10-11-20-21(14-17)32-15-31-20)27-22-18-8-4-5-9-19(18)26-24(30)28(22)13-12-16-6-2-1-3-7-16/h1-11,14H,12-13,15H2,(H2,25,27,29) |
InChI Key |
LQPZWQYNPSMTEA-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=C4C=CC=CC4=NC(=O)N3CCC5=CC=CC=C5 |
Origin of Product |
United States |
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